2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile
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Overview
Description
2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a fluorinated organic compound with the molecular formula C9H9FN2. It is known for its high reactivity and selectivity, making it a valuable asset in various chemical applications . This compound is often used in advanced research and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is often mediated by the fluorine atom, which enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Used in the preparation of various fluorinated compounds.
2-Aminophenylacetonitrile: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications
Uniqueness
2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is unique due to the presence of both the amino and nitrile groups, along with the fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and selectivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3 |
InChI Key |
WSDTYENBHUVMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C#N)N)F |
Origin of Product |
United States |
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